molecular formula C22H23FN4OS B3406862 N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422533-76-4

N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Cat. No.: B3406862
CAS No.: 422533-76-4
M. Wt: 410.5 g/mol
InChI Key: ZZQJENAXMCHSLB-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a fluorophenyl group, and a cyclohexyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

    Attachment of the Cyclohexyl Moiety: The cyclohexyl group can be attached through an amide bond formation reaction using cyclohexylamine and an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted quinazolines, substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-{[(4-fluorophenyl)methyl]amino}acetamide: Similar structure but lacks the quinazoline core.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a quinazoline core.

    N-cyclohexyl-2-(4-fluorophenyl)acetamide: Similar structure but lacks the sulfanyl linkage and quinazoline core.

Uniqueness

N-cyclohexyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide is unique due to its combination of a quinazoline core, a fluorophenyl group, and a sulfanyl linkage. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c23-15-10-12-17(13-11-15)25-21-18-8-4-5-9-19(18)26-22(27-21)29-14-20(28)24-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQJENAXMCHSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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